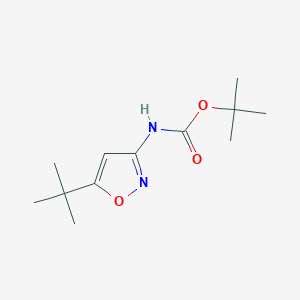

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)8-7-9(14-17-8)13-10(15)16-12(4,5)6/h7H,1-6H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPVVQOVODQCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 89661-71-2), a key chemical intermediate in modern medicinal chemistry. We will explore its strategic importance, detailed physicochemical and spectroscopic properties, a validated synthesis protocol, and its characteristic reactivity. The primary focus is on its role as a stable, Boc-protected building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's properties and applications.

Introduction & Strategic Importance in Drug Discovery

In the landscape of modern pharmacology, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 5-tert-butylisoxazole-3-amine core is one such scaffold, renowned for its presence in potent and selective enzyme inhibitors. Its most notable application is as a foundational component of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea, also known as AC220 or Quizartinib, a powerful FMS-like Tyrosine Kinase 3 (FLT3) inhibitor investigated for the treatment of Acute Myeloid Leukemia (AML).[3][4]

The synthesis of such complex molecules necessitates a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. This compound is the direct result of this strategy. By protecting the primary amine of 3-amino-5-tert-butylisoxazole with a tert-butoxycarbonyl (Boc) group, the amine's nucleophilicity is neutralized.[2][5] This allows for subsequent chemical transformations to be performed on other parts of a larger molecular framework. The Boc group's stability under a variety of reaction conditions, coupled with its clean and efficient removal under specific acidic conditions, makes the title compound a robust and indispensable intermediate in pharmaceutical research and development.[6][7]

Physicochemical & Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its reliable use in synthesis. This compound is a stable solid at room temperature, with properties defined by its distinct structural motifs: the isoxazole ring, two tert-butyl groups, and the carbamate linkage.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 89661-71-2 | [1][8] |

| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C | [1] |

| Purity (Typical) | ≥95% (GC) | [1][9] |

Solubility: While extensive public data is limited, based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone, with limited solubility in water.

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data are predicted based on its structure and analysis of analogous compounds.[10]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

A sharp singlet integrating to 9 protons, corresponding to the tert-butyl group on the carbamate moiety (Boc group).

-

A second sharp singlet, also integrating to 9 protons, for the tert-butyl group at the 5-position of the isoxazole ring.

-

A singlet at a downfield chemical shift, corresponding to the lone proton on the isoxazole ring.

-

A broad singlet corresponding to the carbamate N-H proton. The chemical shift of this proton can vary with concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework:

-

Signals for the two distinct types of methyl carbons from the tert-butyl groups.

-

Signals for the two quaternary carbons of the tert-butyl groups.

-

Three distinct signals for the carbons of the isoxazole ring.

-

A signal for the carbonyl carbon (C=O) of the carbamate group, typically found in the 150-160 ppm range.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

-

Expected m/z: The electrospray ionization (ESI) mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at approximately m/z 241.15.

-

Key Fragmentation: A characteristic fragmentation pattern in MS/MS analysis would be the loss of isobutylene (56 Da) from the Boc group to give a prominent fragment, or the loss of the entire Boc group (100 Da).

Table 2: Predicted Spectroscopic Data

| Analysis Type | Moiety | Expected Chemical Shift (δ, ppm) or m/z | Multiplicity | Integration |

| ¹H NMR | C(CH₃)₃ (Boc) | ~1.5 | Singlet | 9H |

| C(CH₃)₃ (Isoxazole) | ~1.3 | Singlet | 9H | |

| CH (Isoxazole) | ~6.4 | Singlet | 1H | |

| NH (Carbamate) | ~7.0-8.5 (broad) | Singlet | 1H | |

| ¹³C NMR | C(C H₃)₃ (Boc & Isoxazole) | ~28-32 | - | - |

| C (CH₃)₃ (Boc) | ~80-82 | - | - | |

| C (CH₃)₃ (Isoxazole) | ~30-35 | - | - | |

| C=O (Carbamate) | ~152 | - | - | |

| C₃, C₄, C₅ (Isoxazole Ring) | ~95, ~158, ~170 | - | - | |

| MS (ESI) | [M+H]⁺ | 241.15 | - | - |

Synthesis and Purification

The synthesis of this compound is a classic example of a Boc protection of a primary amine, a cornerstone reaction in organic synthesis.[6][11] The reaction involves the nucleophilic attack of the amine onto di-tert-butyl dicarbonate (Boc anhydride).

Detailed Experimental Protocol: Boc Protection

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.

-

Dissolution (Step 1): Dissolve 3-amino-5-tert-butylisoxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: THF is an excellent aprotic solvent that dissolves both the amine starting material and the Boc anhydride, facilitating a homogeneous reaction environment. Anhydrous conditions prevent hydrolysis of the Boc anhydride.

-

-

Base Addition (Step 2): Add triethylamine (TEA, 1.2 equiv) to the solution and stir for 5 minutes.

-

Causality: Although not always strictly necessary, a non-nucleophilic base like TEA deprotonates a small fraction of the amine, increasing its nucleophilicity and accelerating the reaction rate.[2]

-

-

Reagent Addition (Step 3): Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF to the stirring mixture at room temperature.

-

Causality: Slow addition helps control the reaction exotherm and prevents potential side reactions. A slight excess of Boc anhydride ensures the complete consumption of the starting amine.

-

-

Reaction & Monitoring (Step 4): Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Causality: TLC provides a simple and effective way to track the disappearance of the reactant and the appearance of the less polar product, ensuring the reaction goes to completion.

-

-

Work-up (Step 5): Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: The NaHCO₃ wash removes any unreacted acidic impurities and byproducts. The brine wash removes residual water. Drying with Na₂SO₄ is essential before solvent evaporation.

-

-

Purification (Step 6): Filter the solution and evaporate the solvent to yield the crude product. If necessary, purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality: Column chromatography separates the desired product from any remaining Boc anhydride and other non-polar impurities, yielding the final product with high purity.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the predictable reactivity of the Boc protecting group.

Stability: The Boc group is highly stable to most bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄).[5] This chemical orthogonality is its most valuable feature, allowing chemists to perform a wide range of reactions on other parts of a molecule without disturbing the protected amine.

Deprotection (Amine Regeneration): The primary reaction of this compound in a synthetic sequence is its deprotection to reveal the free 3-amino-5-tert-butylisoxazole. This is reliably achieved under acidic conditions.[5][11]

Detailed Experimental Protocol: Boc Deprotection

-

Dissolution (Step 1): Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

-

Causality: DCM is a standard solvent for this reaction as it is relatively non-reactive and easily removed.

-

-

Acid Addition (Step 2): Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at 0 °C (ice bath).

-

Causality: TFA is a strong acid that efficiently protonates the Boc group, initiating cleavage.[6][11] An excess is used to drive the reaction to completion. Addition at 0 °C helps to control the reaction rate and minimize potential side reactions involving the stable tert-butyl cation that is formed.

-

-

Reaction (Step 3): Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Causality: The reaction is typically rapid at room temperature.

-

-

Work-up (Step 4): Concentrate the solution under reduced pressure to remove the excess TFA and DCM. The resulting product is often the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in an appropriate solvent and wash with a mild aqueous base (e.g., NaHCO₃), then dry and evaporate.

-

Causality: The basic wash neutralizes the acid, liberating the free amine from its salt form.

-

Safety and Handling

While specific toxicology data for the title compound is not extensively published, it should be handled with standard laboratory precautions. The starting material, 3-amino-5-tert-butylisoxazole, is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed (Acute Toxicity 4, Oral). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the synthesis of high-value pharmaceutical compounds. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis make it an ideal protected intermediate. The stability of the Boc group under various conditions, combined with its facile removal under acidic treatment, provides the synthetic flexibility required for constructing complex molecular architectures like next-generation kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in drug discovery and development.

References

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Retrieved from [Link]

-

PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity (GC), C12H20N2O3, 100 mg. Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.dk]

- 7. chemimpex.com [chemimpex.com]

- 8. 89661-71-2|tert-Butyl (5-(tert-butyl)isoxazol-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

A Technical Guide to the Structural Elucidation of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry. As a self-validating system, this document details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, providing field-proven insights into the logical workflow of molecular structure confirmation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction: The Analytical Challenge

The synthesis of novel chemical entities is the cornerstone of drug discovery and development. However, the synthesis of a target molecule is only half the battle; rigorous and unambiguous confirmation of its chemical structure is paramount. This guide focuses on the structural elucidation of this compound (Figure 1), a molecule featuring a substituted isoxazole core and a bulky tert-butoxycarbonyl (Boc) protecting group. The presence of multiple tert-butyl groups and a heteroaromatic system presents a unique set of analytical questions that can be systematically addressed through a multi-technique spectroscopic approach.

Strategic Approach to Structure Elucidation

Diagram 1. Experimental workflow for structure elucidation.Mass Spectrometry: Determining the Molecular Formula

3.1. Experimental Rationale

The first step in characterizing a newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose due to its high accuracy. We chose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in methanol (MeOH) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an ESI source is used.

-

Analysis: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The analysis is performed in positive ion mode.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 100-500.

3.3. Data Interpretation

The HRMS data provides the exact mass of the protonated molecule, which is then used to calculate the molecular formula.

Table 1. High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₂₀N₂O₃ |

| Calculated Exact Mass [M+H]⁺ | 241.1547 |

| Observed Exact Mass [M+H]⁺ | 241.1545 |

The excellent agreement between the calculated and observed exact masses confirms the molecular formula of the synthesized compound as C₁₂H₂₀N₂O₃.

3.4. Fragmentation Analysis

While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation pattern of N-Boc protected compounds often involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[1] The fragmentation of the isoxazole ring can also provide structural information.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Experimental Rationale

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

4.3. Data Interpretation

The IR spectrum provides a fingerprint of the molecule, with key absorptions indicating the presence of specific functional groups.

Table 2. Key Infrared Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| 2970-2870 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1725 | Strong | C=O stretch (carbamate) |

| ~1610 | Medium | C=N stretch (isoxazole ring) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1250, ~1160 | Strong | C-O stretch (carbamate) |

The strong absorption at ~1725 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. The presence of an N-H stretch around 3350 cm⁻¹ and an N-H bend around 1520 cm⁻¹ further supports the presence of the carbamate functionality. The C=N stretch at ~1610 cm⁻¹ is indicative of the isoxazole ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons and reveals the connectivity between them.

5.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz NMR spectrometer is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired at room temperature.

5.2. ¹H NMR Data Interpretation

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Table 3. ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 | s (br) | 1H | N-H |

| 6.15 | s | 1H | H-4 (isoxazole) |

| 1.50 | s | 9H | C(CH₃)₃ (Boc) |

| 1.35 | s | 9H | C(CH₃)₃ (isoxazole) |

The two singlets integrating to 9 protons each at 1.50 and 1.35 ppm are characteristic of the two magnetically non-equivalent tert-butyl groups. The singlet at 6.15 ppm is assigned to the proton on the isoxazole ring. The broad singlet at 7.20 ppm is characteristic of the carbamate N-H proton.

5.3. ¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 4. ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C-5 (isoxazole) |

| 160.0 | C-3 (isoxazole) |

| 152.0 | C=O (Boc) |

| 95.0 | C-4 (isoxazole) |

| 82.0 | C(CH₃)₃ (Boc) |

| 33.0 | C(CH₃)₃ (isoxazole) |

| 28.5 | C(CH₃)₃ (Boc) |

| 28.0 | C(CH₃)₃ (isoxazole) |

The spectrum shows eight distinct carbon signals, consistent with the proposed structure. The downfield signals at 175.0, 160.0, and 152.0 ppm are assigned to the isoxazole ring carbons and the carbamate carbonyl carbon, respectively. The signals at 82.0 and 33.0 ppm correspond to the quaternary carbons of the two tert-butyl groups, while the signals at 28.5 and 28.0 ppm are assigned to the methyl carbons of the Boc and isoxazole tert-butyl groups, respectively.

5.4. 2D NMR Data Interpretation: Assembling the Pieces

2D NMR experiments are crucial for establishing the connectivity between the different structural fragments identified by 1D NMR.

Diagram 2. Logical relationships between 2D NMR data and structural fragments.-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. The HSQC spectrum would show a correlation between the proton at 6.15 ppm and the carbon at 95.0 ppm, confirming the assignment of C-4 and H-4 of the isoxazole ring. It would also show correlations between the protons of the tert-butyl groups (1.50 and 1.35 ppm) and their respective carbons (28.5 and 28.0 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are key to connecting the different structural fragments.

Key Expected HMBC Correlations:

-

The N-H proton (7.20 ppm) should show a correlation to the carbamate carbonyl carbon (152.0 ppm) and the C-3 of the isoxazole ring (160.0 ppm), unequivocally linking the carbamate group to the isoxazole core at the 3-position.

-

The protons of the Boc tert-butyl group (1.50 ppm) should show correlations to the quaternary carbon of the Boc group (82.0 ppm) and the carbamate carbonyl carbon (152.0 ppm).

-

The protons of the isoxazole tert-butyl group (1.35 ppm) should show correlations to the quaternary carbon of this group (33.0 ppm) and to C-5 of the isoxazole ring (175.0 ppm), confirming its position.

-

The isoxazole H-4 proton (6.15 ppm) should show correlations to C-3 (160.0 ppm) and C-5 (175.0 ppm) of the isoxazole ring.

-

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through three bonds. For this molecule, with its isolated proton systems, no COSY correlations are expected, which in itself is a valuable piece of structural information.

Conclusion: A Self-Validated Structure

The integrated analysis of data from HRMS, IR, and a suite of 1D and 2D NMR experiments provides an unambiguous structural confirmation of this compound. The molecular formula was established by HRMS, the key functional groups were identified by IR spectroscopy, and the precise atomic connectivity was pieced together through a logical interpretation of ¹H, ¹³C, HSQC, and HMBC NMR data. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for any downstream applications in research and development.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

-

Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-a-Derivati-Ali-Al-Masoudi/3f2d6e3e8c9b9a6b5e3a0e5c8a1b2d7f0c9e8a1b)

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

An In-depth Technical Guide to tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate (CAS 89661-71-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and safety information for the chemical compound with CAS number 89661-71-2, also known as tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate. This document is intended to serve as a valuable resource for professionals in research and development who are interested in utilizing this molecule.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. The compound with CAS number 89661-71-2 is systematically named tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate. Its molecular formula is C₁₂H₂₀N₂O₃, and it has a molecular weight of approximately 240.30 g/mol .

The structure of this compound, depicted below, features a central isoxazole ring substituted with a tert-butyl group at the 5-position and a tert-butoxycarbonylamino group at the 3-position. The presence of two bulky tert-butyl groups significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications.

Figure 1: Chemical structure of tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₀N₂O₃ | - |

| Molecular Weight | 240.30 g/mol | - |

| Physical Form | Expected to be a solid at room temperature. | Based on similar carbamate and isoxazole derivatives. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water is anticipated. | Based on the nonpolar tert-butyl groups and the organic backbone. |

| pKa | Not experimentally determined. | The carbamate proton is weakly acidic. |

Note: The lack of extensive experimental data highlights an opportunity for further characterization of this compound.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While specific experimental spectra for CAS 89661-71-2 are not widely published, we can predict the key features based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups, likely as singlets integrating to 9 protons each, in the upfield region (around 1.3-1.5 ppm). The proton on the isoxazole ring would appear as a singlet in the aromatic region. The N-H proton of the carbamate group would likely be a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbons of the two tert-butyl groups, the isoxazole ring carbons, and the carbonyl carbon of the carbamate group (expected around 150-160 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (240.30). Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.

Synthesis Methodology

The synthesis of tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate would typically involve the reaction of 3-amino-5-tert-butylisoxazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a standard procedure for the protection of an amino group as its tert-butoxycarbonyl (Boc) derivative.

Figure 2: A generalized workflow for the synthesis of the target compound.

Experimental Protocol:

-

Preparation: To a solution of 3-amino-5-tert-butylisoxazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a suitable non-nucleophilic base, for example, triethylamine (1.1 eq).

-

Reaction: To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate.

Safety and Handling

While specific toxicological data for CAS 89661-71-2 is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

-

GHS Hazard Statements: Based on structurally similar compounds, it may be classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate is a molecule with potential applications in organic synthesis and medicinal chemistry, likely as a protected building block. This guide has provided a summary of its known and predicted physicochemical properties, along with a plausible synthetic route and essential safety information. The current lack of comprehensive experimental data presents an opportunity for further research to fully characterize this compound and unlock its potential for various scientific applications.

References

No direct scientific publications detailing the comprehensive physicochemical properties of CAS 89661-71-2 were identified during the literature search. The information presented is a synthesis of data from chemical supplier databases, predicted values from computational tools, and knowledge of analogous chemical structures.

The Tripartite Mechanisms of Action of Tert-butylisoxazol-3-ylcarbamate Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The tert-butylisoxazol-3-ylcarbamate scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this chemical core, with a primary focus on three distinct and significant therapeutic areas: oncology, neuroscience, and inflammation. We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that empower these compounds to act as potent receptor tyrosine kinase inhibitors, selective neurotransmitter receptor modulators, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and application of this versatile chemical class.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various molecular interactions, including hydrogen bonding and pi-pi stacking, make it an attractive scaffold in drug design.[3] The incorporation of a tert-butyl group and a carbamate linker, as seen in the tert-butylisoxazol-3-ylcarbamate core, imparts specific physicochemical properties that have been expertly exploited to achieve high potency and selectivity against various biological targets. This guide will illuminate the distinct mechanisms through which derivatives of this core exert their therapeutic effects, focusing on the most well-elucidated examples in the scientific literature.

Mechanism I: Inhibition of Receptor Tyrosine Kinases - The Case of FLT3 in Acute Myeloid Leukemia (AML)

One of the most significant applications of the tert-butylisoxazol-3-ylcarbamate scaffold is in the development of potent inhibitors against FMS-like Tyrosine Kinase 3 (FLT3).[4][5] FLT3 is a member of the class III receptor tyrosine kinase family and a critical driver of proliferation and survival in hematopoietic progenitor cells.[6] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, occurring in approximately 25-30% of patients and are associated with a poor prognosis.[1][7] These mutations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts.[7]

Molecular Mechanism of FLT3 Inhibition

Compounds based on the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea structure, a direct elaboration of the core topic, function as potent, ATP-competitive FLT3 inhibitors. A prime example is Quizartinib (AC220) , a second-generation FLT3 inhibitor that has demonstrated significant clinical activity.[8][9][10]

The mechanism of action is as follows:

-

Binding to the Inactive Kinase Conformation: Quizartinib is a Type II inhibitor, meaning it binds to the inactive (DFG-out) conformation of the FLT3 kinase domain.[11] It interacts with the juxtamembrane region adjacent to the ATP-binding pocket, a site that is only accessible when the receptor is inactive.[11]

-

Blockade of Autophosphorylation: By occupying this site, the inhibitor prevents the conformational changes necessary for receptor dimerization and subsequent trans-autophosphorylation.[4]

-

Inhibition of Downstream Signaling: The constitutive activation of FLT3-ITD normally leads to the aberrant activation of multiple downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[7][9] Quizartinib effectively blocks the phosphorylation and activation of these downstream effectors.[9]

-

Induction of Apoptosis: The shutdown of these critical signaling cascades leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-positive AML cells.[5][12]

The tert-butyl-isoxazole group plays a crucial role by residing in a hydrophobic, allosteric back pocket of the kinase, contributing significantly to the compound's high potency and selectivity.[13]

Caption: Inhibition of the constitutively active FLT3-ITD receptor by Quizartinib.

Quantitative Data: Potency of FLT3 Inhibitors

The potency of these compounds is typically evaluated through enzymatic and cell-based assays.

| Compound | Target | Assay Type | IC50 / K_d | Reference |

| Quizartinib (AC220) | FLT3-ITD | Cell-based (MV4-11) | 1.1 nM | [8][14] |

| Quizartinib (AC220) | FLT3 (Wild-Type) | Cell-based (RS4;11) | 4.2 nM | [8][14] |

| Quizartinib (AC220) | FLT3 | Binding Assay (K_d) | 1.6 nM | [8] |

| Compound 16i | FLT3-ITD | Cell-based (MV4-11) | < 10 nM | [5] |

| CHMFL-FLT3-213 | FLT3-ITD | Cell-based (MV4-11) | 3.0 nM | [12][13] |

Experimental Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a framework for assessing the inhibitory potential of a test compound against the FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.[15][16]

Materials:

-

Recombinant FLT3 enzyme (BPS Bioscience, #40156)[17]

-

Poly(4:1 Glu, Tyr) peptide substrate

-

ATP

-

FLT3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Test compound (tert-butylisoxazol-3-ylcarbamate derivative) dissolved in DMSO

-

384-well assay plates (low volume)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in FLT3 Kinase Buffer. Include a DMSO-only control (vehicle control).

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of test compound dilution or vehicle control.

-

2 µL of FLT3 enzyme diluted in kinase buffer (e.g., 10 ng per reaction).[15]

-

2 µL of substrate/ATP mixture (final concentration e.g., 50 µM ATP, 0.2 mg/ml substrate).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism II: Allosteric Modulation of GABA-A Receptors

In the central nervous system (CNS), derivatives of the tert-butylisoxazol-3-ylcarbamate core have been engineered to act as highly selective modulators of GABA-A receptors (GABAARs).[18] GABAARs are the major inhibitory neurotransmitter receptors in the brain and are the targets of many clinically important drugs, including benzodiazepines.[19][20]

Molecular Mechanism of α5-GABAAR Inverse Agonism

A key example is the compound MRK-016 , a selective inverse agonist for GABAARs containing the α5 subunit.[4][18] These α5-GABAARs are highly expressed in the hippocampus and prefrontal cortex, regions critical for learning, memory, and mood regulation.

The mechanism is distinct from direct channel blocking or agonism:

-

Allosteric Binding: MRK-016 binds to the benzodiazepine (BZD) site on the GABAAR, an allosteric site distinct from the GABA binding site.[2][18]

-

Negative Allosteric Modulation (NAM): As an inverse agonist, MRK-016 reduces the constitutive activity of the GABAAR and decreases the efficacy of GABA. This action is the opposite of benzodiazepines, which are positive allosteric modulators (PAMs) that enhance GABA's effect.[19]

-

Selective Disinhibition: By selectively inhibiting the function of α5-GABAARs, which are often located on inhibitory interneurons, MRK-016 leads to a disinhibition of downstream glutamatergic pyramidal neurons.[21]

-

Enhanced Glutamatergic Transmission: This disinhibition results in increased excitatory signaling through AMPA receptors, a mechanism that is thought to underlie the rapid antidepressant-like effects observed with compounds like ketamine.[2][3]

This mechanism offers a novel approach to treating cognitive deficits and mood disorders by fine-tuning neuronal circuitry rather than causing widespread neuronal inhibition.[21]

Sources

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. Fast and Furious: Identifying the Target Engagement and Mechanisms Underlying the Rapid Behavioral and Synaptic Actions of Mrk-016, a Negative Allosteric Modulator of Αlpha5-Containing Gabaars, and the Commonalities with Other Fast-Acting Antidepressant Compounds - ProQuest [proquest.com]

- 3. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]

- 12. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Development of 1,4-Diaryl-1,2,3-triazolo-Based Ureas as Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. grokipedia.com [grokipedia.com]

- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 20. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Privileged Heterocycle in Modern Pharmacology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug discovery. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs for treating inflammation, cancer, infectious diseases, and neurological disorders.[1][2][3] This guide provides a comprehensive technical overview of the key pharmacological activities of isoxazole derivatives. We will delve into the molecular mechanisms of action, present comparative efficacy data, detail validated experimental protocols for their evaluation, and visualize the intricate biological and experimental pathways involved. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to leveraging the therapeutic potential of this versatile chemical entity.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

One of the most successful applications of the isoxazole scaffold has been in the development of anti-inflammatory agents. The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[4]

Mechanism of Action: The Arachidonic Acid Pathway

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[6][7]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also causing gastrointestinal side effects.[8] Isoxazole derivatives, such as Valdecoxib, were designed as selective COX-2 inhibitors.[9][10] Their structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the narrower channel of the COX-1 active site.[5][11] This selectivity reduces the risk of gastrointestinal issues associated with COX-1 inhibition.[6]

Beyond COX-2, some isoxazole derivatives exert anti-inflammatory effects by inhibiting other key signaling molecules, such as p38 mitogen-activated protein (MAP) kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13][14]

Visualization: COX-2 Inhibition Pathway

The following diagram illustrates how isoxazole derivatives selectively block the COX-2 pathway to reduce inflammation.

Caption: Selective inhibition of COX-2 by isoxazole derivatives.

Data Presentation: In Vitro COX-1/COX-2 Inhibitory Activity

The selectivity of isoxazole derivatives is quantified by comparing their half-maximal inhibitory concentrations (IC₅₀) against COX-1 and COX-2. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater selectivity for COX-2.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Standard) | 15.21 | 0.05 | 304.2 | [4] |

| Compound C3 | 22.57 | 0.93 | 24.26 | [4] |

| Compound C5 | 35.55 | 0.85 | 41.82 | [4] |

| Compound C6 | 34.28 | 0.55 | 61.73 | [4] |

| Compound A13 | 0.064 | 0.013 | 4.63 | [6] |

| Compound B2 | >100 | 4.83 | >20.7 | [6] |

Table based on data from published studies.[4][6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the COX-2 inhibitory activity of a test compound.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to PGG₂, which is then reduced to PGH₂, a process that involves the oxidation of a chromogenic substrate (e.g., TMPD). The intensity of the resulting color, measured spectrophotometrically, is proportional to the enzyme's activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a solution of heme in the assay buffer.

-

Prepare solutions of the test compound (isoxazole derivative) and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) at various concentrations.

-

Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare the arachidonic acid solution.

-

-

Enzyme Reaction Setup:

-

In a 96-well plate, add 150 µL of assay buffer to all wells.

-

Add 10 µL of heme to each well.

-

Add 10 µL of the COX-2 enzyme solution to each well.

-

Add 10 µL of the test compound or reference inhibitor solution at the desired final concentration. For the control (100% activity), add 10 µL of the solvent (DMSO).

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

To initiate the reaction, add 10 µL of the arachidonic acid solution to each well.

-

Immediately add 10 µL of the colorimetric substrate solution.

-

Shake the plate for 10-20 seconds.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader over a 5-minute period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Anticancer Activity: Inducing Programmed Cell Death

Isoxazole derivatives have emerged as promising candidates in oncology, exhibiting potent activity against various cancer cell lines.[15] Their anticancer effects are not limited to a single mechanism but involve a multi-pronged attack on cancer cell proliferation and survival.[16][17]

Mechanisms of Action

-

Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[18] This can occur through the intrinsic pathway (mitochondrial) or the extrinsic pathway (death receptor-mediated), often involving the activation of caspase enzymes that execute the cell death program.[17]

-

Tubulin Polymerization Inhibition: The cytoskeleton is crucial for cell division (mitosis). Some isoxazole derivatives interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

-

Protein Kinase Inhibition: Aberrant signaling from protein kinases is a hallmark of many cancers. Isoxazole-based molecules have been designed to inhibit various kinases involved in cancer cell growth and survival pathways.[16][17]

-

Aromatase Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives can act as aromatase inhibitors, blocking the synthesis of estrogens that fuel tumor growth.[18]

Visualization: Apoptosis Induction Pathway

This diagram shows a simplified pathway by which an isoxazole derivative can induce apoptosis in a cancer cell.

Caption: Intrinsic apoptosis pathway induced by an isoxazole derivative.

Data Presentation: Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of isoxazole-carboxamide derivatives has been evaluated against several human cancer cell lines.[19][20]

| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |

| Doxorubicin (Standard) | Hep3B (Liver) | 1.80 | [20] |

| HeLa (Cervical) | 2.50 | [20] | |

| MCF-7 (Breast) | 3.10 | [20] | |

| Compound 2a | MCF-7 (Breast) | 39.80 | [20] |

| Compound 2d | Hep3B (Liver) | ~23 | [20] |

| HeLa (Cervical) | 15.48 | [20] | |

| Compound 2e | Hep3B (Liver) | ~23 | [20] |

Table based on data from a study on isoxazole-amide analogues.[20]

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the isoxazole derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Antimicrobial Activity: A Broad-Spectrum Defense

The isoxazole ring is a key component in several clinically used antibacterial drugs, including β-lactamase resistant penicillins (e.g., Oxacillin, Cloxacillin) and sulfonamides (e.g., Sulfamethoxazole).[1][21] Research continues to uncover novel isoxazole derivatives with potent and broad-spectrum activity against bacteria and fungi.[22][23]

Mechanism of Action

The mechanisms by which isoxazoles exert their antimicrobial effects are diverse:[23][24]

-

Cell Wall Synthesis Inhibition: In β-lactam antibiotics like Oxacillin, the isoxazole moiety serves as a bulky side chain that protects the core β-lactam ring from degradation by bacterial β-lactamase enzymes, allowing the drug to inhibit bacterial cell wall synthesis effectively.

-

Metabolic Pathway Inhibition: Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. Humans are unaffected as they obtain folic acid from their diet.

-

DNA Topoisomerase Inhibition: Some novel isoxazole derivatives have been shown to inhibit bacterial DNA topoisomerase, an enzyme essential for DNA replication, leading to bacterial cell death.[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values for multiple compounds against various microbes.[26]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Prepare a stock solution of the isoxazole derivative in DMSO.

-

Add 50 µL of the test compound at twice the highest desired final concentration to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plate visually for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A growth indicator dye (e.g., resazurin) can be added to aid in the visual determination of viability.

-

Neuropharmacological Applications: Modulating Brain Circuitry

The isoxazole scaffold is also making significant inroads into neuropharmacology, with derivatives being developed as modulators of key neurotransmitter systems and as potential neuroprotective agents.[15][27]

Mechanism of Action: GABA-A Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron, causing hyperpolarization and making it less likely to fire an action potential.[28]

Certain isoxazole derivatives can act as allosteric modulators of the GABA-A receptor.[29] They do not bind to the same site as GABA but to a different, allosteric site on the receptor complex.[28]

-

Positive Allosteric Modulators (PAMs): These compounds enhance the effect of GABA, increasing the frequency or duration of channel opening. This leads to increased inhibition and can produce anxiolytic, sedative, or anticonvulsant effects.

-

Antagonists: Some derivatives can act as antagonists, blocking the action of GABA or other modulators, which can be useful as research tools or for reversing the effects of sedative drugs.[30]

Visualization: GABA-A Receptor Allosteric Modulation

The diagram illustrates the function of a GABA-A receptor and the site of action for isoxazole-based allosteric modulators.

Caption: Allosteric modulation of the GABA-A receptor by an isoxazole derivative.

Representative Workflow: From Synthesis to Biological Evaluation

The development of a novel isoxazole-based therapeutic is a multi-step process that integrates chemical synthesis with rigorous biological testing. The following workflow diagram provides a high-level overview of this pathway.

Caption: Integrated workflow for isoxazole derivative drug discovery.

Conclusion and Future Directions

The isoxazole scaffold has unequivocally demonstrated its value in pharmacological research and development. Its structural versatility allows for fine-tuning of electronic and steric properties, enabling the design of highly potent and selective agents against a wide range of biological targets. From the well-established anti-inflammatory COX-2 inhibitors to emerging anticancer, antimicrobial, and neuropharmacological agents, isoxazole derivatives continue to provide a rich source of therapeutic innovation.

Future research will likely focus on developing multi-targeted isoxazole derivatives that can address complex diseases with a single molecule.[1][2] The integration of computational chemistry and machine learning will further accelerate the design and optimization of novel isoxazole-based compounds, promising a new generation of safer and more effective medicines to meet pressing global health challenges.

References

-

MIMS Philippines. Valdecoxib: Uses, Dosage, Side Effects and More. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

-

Kumari, A. S. A., Prasobh, G. R. P., & Rekha, S. A. G. S. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. IAJPS. [Link]

-

Bar-Haim, S., et al. (n.d.). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]

-

Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Laufer, S. A., & Margutti, S. (n.d.). Isoxazolone based inhibitors of p38 MAP kinases. PubMed. [Link]

-

National Center for Biotechnology Information. Valdecoxib. PubChem. [Link]

-

Whirl-Carrillo, M., et al. (n.d.). valdecoxib. PharmGKB. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

ScienceDirect. (n.d.). Valdecoxib. [Link]

-

U.S. Food and Drug Administration. (n.d.). BEXTRA® valdecoxib tablets. accessdata.fda.gov. [Link]

-

Walia, R., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Pharmacy and Chemistry. [Link]

-

Laufer, S. A., & Margutti, S. (2006). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry. [Link]

-

Pol, S. S. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. ResearchGate. [Link]

-

Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Kumar, M. (2022). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. [Link]

-

Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. PubMed. [Link]

-

Rauf, A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. [Link]

-

Al-Suhaimi, K. S., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. [Link]

-

Kumari, A. S. A., Prasobh, G. R. P., & Rekha, S. A. G. S. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Scilit. [Link]

-

Peifer, C., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. PubMed. [Link]

-

Al-Suhaimi, K. S., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

-

Ayurlog. (2024). Potential activities of isoxazole derivatives. [Link]

-

Kumar, M. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

-

Kumar, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

-

Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Gáti, T., et al. (2012). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

Siegrist, R., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

-

Husain, A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]

-

Brungs, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). [Link]

-

Wang, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [Link]

-

Norouzi, S., et al. (2019). Structure of the two new celecoxib derivatives. ResearchGate. [Link]

-

Singh, T. P., et al. (2013). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

-

Sahoo, B. M., et al. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. [Link]

-

Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Frølund, B., et al. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. [Link]

-

Semantic Scholar. (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

-

Dove Medical Press. (2026). Stage-Specific Mechanisms of Manual Acupuncture and Electroacupuncture in Inflammatory Pain. [Link]

-

Barakat, K. H., et al. (n.d.). From Celecoxib to a Novel Class of Phosphodiesterase 5 Inhibitors: Trisubstituted Pyrazolines as Novel Phosphodiesterase 5 Inhibitors with Extremely High Potency and Phosphodiesterase Isozyme Selectivity. PubMed. [Link]

-

Da Settimo, F., et al. (2020). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazolone based inhibitors of p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. eurekaselect.com [eurekaselect.com]

- 22. jocpr.com [jocpr.com]

- 23. researchgate.net [researchgate.net]

- 24. ijrrjournal.com [ijrrjournal.com]

- 25. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. researchgate.net [researchgate.net]

- 28. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

- 30. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a key intermediate in the synthesis of diverse bioactive molecules for the pharmaceutical and agrochemical sectors.[1] While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and established scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for its handling, formulation, and analytical characterization. We will delve into the theoretical and practical aspects of its solubility in various solvent systems and explore its stability profile under a range of stress conditions, including pH, temperature, and light. Detailed experimental protocols are provided to enable researchers to determine these critical parameters with precision.

Introduction: Chemical Identity and Significance

This compound (CAS Number 89661-71-2) is a white solid with a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol .[2] Its structure features a central isoxazole ring, substituted with a tert-butyl group at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of two bulky tert-butyl groups is suggested to enhance both the solubility and stability of the molecule, making it a valuable building block in organic synthesis.[1]

The isoxazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, while the Boc protecting group is a cornerstone of modern peptide and medicinal chemistry, prized for its stability under many conditions and its facile removal under specific acidic environments. The combination of these features in this compound makes it a versatile intermediate for creating complex molecular architectures with potential biological activity. A related compound, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), has been identified as a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, highlighting the therapeutic potential of this scaffold.[5]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 89661-71-2 | [2] |

| Molecular Formula | C12H20N2O3 | [2] |

| Molecular Weight | 240.30 g/mol | [2] |

| Appearance | White Solid | Chem-Impex |

| Melting Point | 140 - 144 °C | Chem-Impex |

Solubility Profile: A Theoretical and Practical Assessment

A structurally similar compound, Tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate, is reported to be soluble in organic solvents such as ethanol and dimethylformamide (DMF).[3] Given the presence of two non-polar tert-butyl groups, this compound is expected to exhibit good solubility in a range of common organic solvents.

Expected Solubility in Common Solvents

Based on the principle of "like dissolves like," the following table provides an estimated solubility profile.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar carbamate and isoxazole moieties will interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can act as a hydrogen bond acceptor. |

| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The two tert-butyl groups contribute significantly to the non-polar character of the molecule. |

| Aqueous | Water, Buffered Solutions | Low | The large hydrophobic surface area from the tert-butyl groups will likely limit aqueous solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise solubility data, a thermodynamic solubility assessment using the shake-flask method is the gold standard.[6] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. Ensure a visible excess of solid material remains.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker or rotator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a filter (e.g., a 0.45 µm PTFE syringe filter).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Stability Profile: Understanding Degradation Pathways

The chemical stability of a compound is a critical attribute that dictates its shelf-life, storage conditions, and the development of stable formulations. The stability of this compound is primarily governed by the lability of the Boc-protecting group and the integrity of the isoxazole ring.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a molecule under various stress conditions.[8] These studies are crucial for the development of stability-indicating analytical methods.[8]